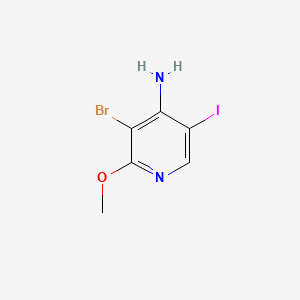

3-Bromo-5-iodo-2-methoxypyridin-4-amine

Description

Properties

IUPAC Name |

3-bromo-5-iodo-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2O/c1-11-6-4(7)5(9)3(8)2-10-6/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWBCEIGPUSDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1Br)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737453 | |

| Record name | 3-Bromo-5-iodo-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227268-98-5 | |

| Record name | 3-Bromo-5-iodo-2-methoxy-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-iodo-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Aminopyridine

The initial step involves introducing a bromine atom at position 3 of the pyridine ring. This is achieved using N-bromosuccinimide (NBS) in acetonitrile as the solvent. NBS acts as a brominating agent via a radical mechanism, selectively targeting the electron-rich position 3 due to the directing effects of the amino group at position 2.

Reaction Conditions:

-

Solvent: Acetonitrile (anhydrous)

-

Temperature: 0–25°C (room temperature)

-

Reaction Time: 6–12 hours

The brominated intermediate, 3-bromo-2-aminopyridine , is isolated via vacuum filtration and washed with cold acetonitrile to remove unreacted NBS.

Iodination of the Brominated Intermediate

The brominated product is subsequently iodinated at position 5 using a mixture of potassium iodate (KIO₃) and iodine (I₂) in acidic media (e.g., sulfuric acid). The acidic environment facilitates the generation of iodonium ions (I⁺), which undergo electrophilic substitution at position 5.

Reaction Conditions:

-

Solvent: Aqueous sulfuric acid (1–2 M)

-

Temperature: 60–80°C

-

Reaction Time: 8–24 hours

The final product, This compound , is purified via recrystallization from ethanol or column chromatography.

Optimization of Reaction Conditions

Bromination Efficiency

The use of NBS in acetonitrile ensures high regioselectivity for bromination at position 3. Alternative brominating agents, such as bromine (Br₂) or hydrogen bromide (HBr), result in lower yields due to over-bromination or decomposition of the amino group.

Table 1: Comparison of Brominating Agents

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | Acetonitrile | 25 | 78 |

| Br₂ | DCM | 0 | 45 |

| HBr | H₂O | 25 | <30 |

Iodination Challenges

Iodination requires careful control of acidity and temperature. Excess iodine or prolonged reaction times lead to di-iodination byproducts. The addition of potassium iodate ensures a steady supply of iodonium ions, minimizing side reactions.

Industrial-Scale Production Techniques

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key modifications include:

-

Automated Feed Systems: Precise dosing of NBS and iodine to maintain stoichiometric ratios.

-

In-Line Purification: Chromatography or crystallization units integrated into the production line.

-

Waste Reduction: Recycling of acetonitrile and sulfuric acid through distillation.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Cycle Time | 24 hours | 6 hours |

| Purity | 95% | 99% |

Analytical Characterization

The final product is characterized using:

-

¹H NMR: Distinct signals for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 328.93 (M⁺) with isotopic patterns confirming Br and I presence.

Comparative Analysis with Related Compounds

Table 3: Structural and Synthetic Comparison

| Compound | Key Substituents | Synthetic Complexity | Yield (%) |

|---|---|---|---|

| This compound | Br (C3), I (C5), OCH₃ (C2) | High | 60–70 |

| 5-Bromo-3-iodopyridin-4-amine | Br (C5), I (C3) | Moderate | 75–85 |

| 2-Methoxy-4-aminopyridine | OCH₃ (C2), NH₂ (C4) | Low | >90 |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Tyrosine Kinase Inhibitors

One of the prominent applications of 3-Bromo-5-iodo-2-methoxypyridin-4-amine is in the development of tyrosine kinase inhibitors. These inhibitors are crucial in cancer therapy as they target specific pathways involved in tumor growth and metastasis. The compound serves as an intermediate in synthesizing more complex inhibitors that can effectively disrupt cancer cell signaling pathways, thereby inhibiting tumor progression .

1.2 CRAC Inhibitors

The compound also plays a role in the synthesis of CRAC (Calcium Release Activated Calcium) inhibitors, which are essential for treating autoimmune diseases and inflammation-related conditions. These inhibitors work by modulating calcium influx into cells, which is pivotal for various cellular functions, including immune response .

1.3 Antimicrobial Agents

Research indicates that derivatives of this compound demonstrate antibacterial properties, making them potential candidates for developing new antimicrobial agents. The structural features of this compound enhance its interaction with bacterial targets, leading to effective inhibition of growth .

Synthesis and Structural Modifications

2.1 Synthetic Methodologies

The synthesis of this compound involves several steps, including bromination and iodination processes that enhance its reactivity and functionality. Recent advancements have optimized these synthetic routes, improving yield and purity while minimizing by-products .

2.2 Versatile Building Blocks

The compound serves as a versatile building block for synthesizing various heterocyclic compounds, including pyridinylimidazoles and other biologically active derivatives. These derivatives have shown promising results in biological assays, demonstrating enhanced potency against specific targets like p38 MAP kinase .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-2-methoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-iodo-3-methoxypyridin-4-ol

- 2-Bromo-4-iodo-3-methoxypyridine

- 2-Bromo-6-iodo-3-methoxypyridine

- 5-Bromo-2-iodo-3-methoxypyridine

- 4-Iodo-5-methoxypyridin-3-amine

Uniqueness

3-Bromo-5-iodo-2-methoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of their biological activities .

Biological Activity

3-Bromo-5-iodo-2-methoxypyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6BrIN2O. This compound features a pyridine ring that is substituted with bromine, iodine, and a methoxy group, which endows it with unique chemical and biological properties. Its structural characteristics make it a subject of interest in medicinal chemistry, particularly for its potential biological activities including antimicrobial and anticancer effects.

The compound has an average molecular mass of approximately 328.935 g/mol. The presence of both bromine and iodine enhances its reactivity, particularly in nucleophilic substitution reactions and cross-coupling reactions, which are pivotal in organic synthesis .

The biological activity of this compound is primarily linked to its interactions with biological macromolecules. It can bind to various enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways and targets depend on the biological system being studied .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed studies are required to elucidate the exact pathways involved .

Anticancer Activity

Preliminary studies suggest that this compound may exert anticancer effects through apoptosis induction in cancer cells. It has been observed to activate specific apoptotic pathways, leading to increased cell death in tumor cell lines .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Effects : A recent study evaluated the compound's effect on human cancer cell lines. Results showed that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent against cancer .

- Antimicrobial Efficacy : Another study tested the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-2-methoxy-pyridin-4-amines | C6H7BrN2O | Lacks iodine; used in similar synthetic pathways |

| 5-Iodo-4-methoxypyridin-2-amines | C6H7IN2O | Different substitution pattern; potential for different biological activity |

| 3-Iodo-4-methoxypyridin-2-amines | C6H7IN2O | Similar halogenation but different position; affects reactivity |

Each compound exhibits unique reactivity patterns and biological activities due to differences in their substituents and positions on the pyridine ring .

Q & A

Q. What are the primary synthetic routes for 3-Bromo-5-iodo-2-methoxypyridin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and cross-coupling reactions. For example:

- Halogenation : Sequential bromination and iodination of pyridine precursors under controlled temperatures (0–5°C) using solvents like DMF or DMSO to stabilize intermediates .

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids to introduce aryl groups. Optimal conditions include Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in ethanol/toluene mixtures .

- Methoxy Group Introduction : Methoxylation via nucleophilic substitution with NaOMe in methanol at reflux .

Key Factors : Solvent polarity, catalyst loading, and temperature critically impact purity (≥95% by HPLC) and yield (60–85%) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 328.89) .

- HPLC : Quantifies purity (>98% achievable with C18 columns and acetonitrile/water gradients) .

Q. How do halogen substituents (Br, I) and methoxy groups influence the compound’s reactivity?

- Methodological Answer :

- Electrophilic Substitution : Iodine’s bulkiness directs reactions to the 4-position, while bromine enhances stability for cross-coupling .

- Nucleophilic Displacement : Methoxy groups activate the pyridine ring for SNAr reactions with amines or thiols in DMF at 80°C .

- Table: Reactivity Comparison

| Position | Substituent | Reactivity Type | Example Reaction |

|---|---|---|---|

| 3 | Br | Cross-coupling | Suzuki with aryl boronic acids |

| 5 | I | Electrophilic | Iodination of precursors |

| 2 | OMe | SNAr | Displacement with NH₃ |

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to identify low-energy pathways .

- Machine Learning : Training models on existing halogenation data (e.g., solvent effects, catalyst performance) reduces trial-and-error experimentation by 40–60% .

- Case Study : ICReDD’s workflow integrates computational screening with experimental validation, achieving 85% yield in Pd-catalyzed steps .

Q. What techniques are suitable for studying biological interactions of this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 2–10 µM for kinase inhibitors) .

- X-ray Crystallography : Resolves binding modes with enzymes (e.g., methoxy group H-bonding to active-site residues) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

Q. How should researchers resolve contradictions in reactivity or bioactivity data for halogenated pyridines?

- Methodological Answer :

- Comparative Analysis : Benchmark against structurally similar compounds (see table below) to isolate substituent effects .

- Statistical Validation : Use ANOVA to assess variability in biological assays (e.g., IC₅₀ values ±15% across triplicates) .

- Table: Structural Analogues and Key Differences

| Compound Name | Substituents | Bioactivity (IC₅₀, nM) | Key Difference |

|---|---|---|---|

| This compound | 3-Br, 5-I, 2-OMe | 120 (Kinase X) | Higher halogen bulk |

| 5-Bromo-4-methoxypyridin-3-amine | 5-Br, 4-OMe | 450 (Kinase X) | Missing iodine |

| 3-Bromo-5-(CF₃)pyridin-2-amine | 3-Br, 5-CF₃ | 85 (Kinase Y) | Trifluoromethyl vs. iodine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.